molecular formula C11H14BrNO B14071461 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one

1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one

Cat. No.: B14071461
M. Wt: 256.14 g/mol
InChI Key: CQIBKDTWYJVNMD-UHFFFAOYSA-N
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Description

1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and an ethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-3-ethylphenyl)propan-2-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one include:

    1-(2-Amino-3-methylphenyl)-3-bromopropan-2-one: Differing by a methyl group instead of an ethyl group, this compound exhibits slightly different reactivity and biological activity.

    1-(2-Amino-3-ethylphenyl)-3-chloropropan-2-one: With a chlorine atom instead of bromine, this compound has different chemical properties and reactivity due to the nature of the halogen atom.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-(2-amino-3-ethylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C11H14BrNO/c1-2-8-4-3-5-9(11(8)13)6-10(14)7-12/h3-5H,2,6-7,13H2,1H3

InChI Key

CQIBKDTWYJVNMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC(=O)CBr)N

Origin of Product

United States

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